(2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone (2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.: 1223016-72-5
VCID: VC4214326
InChI: InChI=1S/C17H14Cl2F3N3O3S/c18-14-5-4-13(15(19)23-14)16(26)24-6-8-25(9-7-24)29(27,28)12-3-1-2-11(10-12)17(20,21)22/h1-5,10H,6-9H2
SMILES: C1CN(CCN1C(=O)C2=C(N=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C17H14Cl2F3N3O3S
Molecular Weight: 468.27

(2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone

CAS No.: 1223016-72-5

Cat. No.: VC4214326

Molecular Formula: C17H14Cl2F3N3O3S

Molecular Weight: 468.27

* For research use only. Not for human or veterinary use.

(2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone - 1223016-72-5

Specification

CAS No. 1223016-72-5
Molecular Formula C17H14Cl2F3N3O3S
Molecular Weight 468.27
IUPAC Name (2,6-dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone
Standard InChI InChI=1S/C17H14Cl2F3N3O3S/c18-14-5-4-13(15(19)23-14)16(26)24-6-8-25(9-7-24)29(27,28)12-3-1-2-11(10-12)17(20,21)22/h1-5,10H,6-9H2
Standard InChI Key XUUKRSRGZQCYMO-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=C(N=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Introduction

(2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone is a complex organic compound belonging to the sulfonamide derivatives category. It features a sulfonyl group (-SO2-) attached to a piperazine ring, along with halogen atoms such as chlorine and trifluoromethyl, which are indicative of potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

Synthesis Pathways

The synthesis of (2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone typically involves multi-step synthetic pathways. These pathways may include reactions such as nucleophilic substitution, sulfonylation, and acylation to form the desired compound.

StepReaction TypeReagents
1.Nucleophilic SubstitutionPyridine derivative, Piperazine
2.SulfonylationTrifluoromethylphenylsulfonyl chloride
3.AcylationAcylating agent (e.g., acyl chloride)

Potential Applications

Given its structural features, this compound may exhibit biological activities that are beneficial in medicinal applications. Potential uses include antimicrobial or anticancer therapies, although further in vitro and in vivo studies are necessary to confirm these hypotheses.

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